Product packaging for Dansylhydrazine(Cat. No.:CAS No. 33008-06-9)

Dansylhydrazine

Cat. No.: B148342
CAS No.: 33008-06-9
M. Wt: 265.33 g/mol
InChI Key: KPQYDVAFRDWIBW-UHFFFAOYSA-N
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Description

Dansylhydrazine, also known as this compound, is a useful research compound. Its molecular formula is C12H15N3O2S and its molecular weight is 265.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Dansyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3O2S B148342 Dansylhydrazine CAS No. 33008-06-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(dimethylamino)naphthalene-1-sulfonohydrazide
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InChI

InChI=1S/C12H15N3O2S/c1-15(2)11-7-3-6-10-9(11)5-4-8-12(10)18(16,17)14-13/h3-8,14H,13H2,1-2H3
Source PubChem
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InChI Key

KPQYDVAFRDWIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90186640
Record name Dansyl hydrazine
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Molecular Weight

265.33 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name Dansyl hydrazine
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CAS No.

33008-06-9
Record name Dansylhydrazine
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Record name Dansyl hydrazine
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Record name Dansyl hydrazine
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Record name 5-dimethylaminonaphthalene-1-sulphonohydrazide
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Fundamental Principles and Derivatization Chemistry of Dansyl Hydrazine

Reactivity with Carbonyl Compounds: Aldehydes and Ketones

Dansyl hydrazine (B178648) readily reacts with aldehydes and ketones through a condensation reaction involving the hydrazine functional group. This reaction is a cornerstone of its application as a derivatization agent for carbonyl-containing molecules.

Formation of Dansyl Hydrazones

The reaction between dansyl hydrazine and a carbonyl compound (aldehyde or ketone) results in the formation of a dansyl hydrazone tcichemicals.comlibretexts.org. This process involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the carbonyl carbon, followed by the elimination of water. The general reaction can be represented as:

R₁R₂C=O + H₂NNHSO₂-Dansyl → R₁R₂C=NNHSO₂-Dansyl + H₂O

where R₁ and R₂ are organic substituents or hydrogen atoms. The resulting hydrazone derivative is typically stable, which is advantageous for subsequent analytical separation and detection tcichemicals.com.

Reversible Schiff Base Formation and Reduction to Stable Amine Derivatives

While the direct reaction of hydrazines with carbonyls forms hydrazones, which are a type of imine (Schiff base), the term "Schiff base formation" is often more broadly associated with the reaction of primary amines with carbonyls, yielding a reversible imine linkage thermofisher.com. Hydrazone formation shares mechanistic similarities with Schiff base formation from primary amines. The initial step involves the reversible formation of a carbinolamine intermediate, which then undergoes dehydration to yield the imine (hydrazone in this case).

For primary amines reacting with carbonyls, the resulting Schiff base can be reversible and hydrolytically unstable thermofisher.com. To create a more stable derivative, this reversible Schiff base can be reduced to a stable secondary amine using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) thermofisher.commpbio.com. While dansyl hydrazine forms a hydrazone (a substituted imine) that is generally stable for analytical purposes like HPLC tcichemicals.com, the principle of reducing an imine linkage to a stable amine derivative by agents like sodium borohydride or sodium cyanoborohydride is a related concept in carbonyl derivatization chemistry thermofisher.commpbio.com.

Acid-Catalyzed Derivatization Reactions

The reaction between hydrazines, including dansyl hydrazine, and carbonyl compounds is typically acid-catalyzed sigmaaldrich.comchemrxiv.orgsigmaaldrich.com. Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly basic hydrazine nitrogen. The mechanism involves protonation of the carbonyl, nucleophilic attack by the hydrazine, proton transfer, and subsequent elimination of water, facilitated by acid catalysis. This catalytic effect enhances the reaction rate, allowing for efficient derivatization under suitable pH conditions chemrxiv.orgunesp.br.

Derivatization of Carboxylic Acids

Dansyl hydrazine can also be used to derivatize carboxylic acids, although this reaction requires activation of the carboxylic acid group. The product of this reaction is a hydrazide.

Hydrazide Formation through Activation

The direct reaction between a carboxylic acid and a hydrazine to form a hydrazide is generally slow and requires activation of the carboxylic acid. Activation typically involves converting the carboxylic acid into a more reactive species that can be readily attacked by the nucleophilic hydrazine. This can be achieved through the formation of activated esters or mixed anhydrides thermofisher.com. Once activated, the carboxylic acid derivative reacts with dansyl hydrazine to form a stable hydrazide bond nih.gov.

Optimization of Reaction Conditions

Optimizing the reaction conditions for dansyl hydrazine derivatization is crucial for achieving high yields and sensitivity in analytical applications. Key parameters that influence the reaction include solvent, temperature, reaction time, and pH.

Research into optimizing derivatization reactions with hydrazine derivatives, such as 2-hydrazinoquinoline (B107646) (HQ) and 2,4-dinitrophenylhydrazine (B122626) (DNPH), provides insights applicable to dansyl hydrazine. Studies have shown that acetonitrile (B52724) can be a more effective solvent compared to methanol (B129727), ethanol, and water for certain hydrazine derivatization reactions mdpi.com. Reaction time and temperature are also critical. For instance, in HQ derivatization of various compounds, reaction completion times varied, with some reactions finishing within 15 minutes while others required up to 60 minutes mdpi.com. Elevated temperatures, such as 60°C, have been found to be optimal for achieving faster reaction rates and higher yields in some derivatization procedures mdpi.commdpi.com.

Microwave-assisted derivatization has also been explored to reduce reaction times and improve yields and product purity by minimizing side reactions nih.gov. For example, a method using microwave irradiation for the dansyl hydrazine derivatization of budesonide (B1683875) significantly decreased reaction time and amplified the reaction yield nih.gov.

While specific detailed data tables for dansyl hydrazine optimization across all parameters were not extensively found in the immediate search results, the principles observed with similar hydrazine-based reagents highlight the importance of empirical optimization for specific analytes and matrices. The pH of the reaction medium is also a significant factor, particularly when considering the stability of the dansyl reagent and the reactivity of the functional groups being targeted nih.govbsu.edu.

Reactivity with Amines and Amino Acids

Dansyl hydrazine is known for its reactivity with various functional groups, making it a versatile labeling agent. While dansyl chloride is commonly used for labeling primary and secondary amines ontosight.aicaymanchem.comwikidoc.org, dansyl hydrazine primarily reacts with carbonyl groups (aldehydes and ketones) to form fluorescent hydrazones ontosight.aichemimpex.comcaltagmedsystems.co.uklibretexts.org. However, some sources also indicate its use in labeling primary and secondary amines, similar to dansyl chloride chemimpex.comcaltagmedsystems.co.uk.

Labeling of Primary and Secondary Amines

Although dansyl chloride is the more traditional reagent for amine labeling, some literature suggests dansyl hydrazine can also be employed for this purpose chemimpex.comcaltagmedsystems.co.uk. The reaction with amines involves the formation of a sulfonamide linkage, resulting in a fluorescent derivative. This labeling is valuable for applications like protein analysis and drug development caltagmedsystems.co.uk.

Derivatization for Enhanced Analytical Detection

The primary application of dansyl hydrazine lies in the derivatization of compounds containing carbonyl groups, such as aldehydes, ketones, and reducing sugars, to form highly fluorescent hydrazone derivatives ontosight.aichemimpex.comcaltagmedsystems.co.uklibretexts.orgnih.gov. This derivatization significantly enhances their detectability using fluorescence-based analytical techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) caltagmedsystems.co.uklibretexts.orgnih.gov.

For example, dansyl hydrazine has been used to derivatize mono- and disaccharides for detection by CE with laser-induced fluorescence (LIF) nih.gov. This method allowed for the detection of as little as 10 pmol of carbohydrate nih.gov. Another application includes the sensitive determination of 2,5-hexanedione, a metabolite of hexane, in urine by HPLC after derivatization with dansyl hydrazine, achieving a detection limit of 5 μg/L libretexts.org. The reaction with carbonyl compounds is relatively fast and selective nih.gov.

Dansyl hydrazine can also be used to label carboxylic acids, typically requiring activation agents like carbodiimides (e.g., EDAC) for coupling in aqueous solutions mpbio.com. This expands its utility for labeling a wider range of biomolecules mpbio.com.

Mechanistic Insights into Dansylation Reactions

Understanding the reaction mechanisms is key to effectively utilizing dansyl hydrazine for derivatization.

Nucleophilicity of the Hydrazine Moiety

The derivatization reaction between dansyl hydrazine and carbonyl compounds is a nucleophilic addition-elimination process. The terminal nitrogen atom in the hydrazine moiety of dansyl hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone unesp.br. This initial attack leads to a tetrahedral intermediate, followed by the elimination of water to form a stable hydrazone unesp.br.

Compared to the nitrogen atom in an amine group, the terminal nitrogen in a hydrazine group can be more nucleophilic, particularly in reactions with positively-charged carbons in carbonyl groups nih.gov. This enhanced nucleophilicity contributes to the reactivity of dansyl hydrazine with aldehydes and ketones nih.gov.

Chemical Stability of Dansyl Reagents in Aqueous Environments

The chemical stability of dansyl reagents, including dansyl hydrazine, in aqueous environments is an important consideration for derivatization reactions, particularly in biological samples. While dansyl chloride is known to hydrolyze in aqueous solutions, forming dansyl acid which is not reactive for labeling amines bsu.edumdpi.com, the stability of dansyl hydrazine specifically in aqueous solutions for carbonyl derivatization is generally considered sufficient for many applications mpbio.com. However, like many reactive reagents, it is often recommended to protect dansyl hydrazine from light and moisture during storage caltagmedsystems.co.uk.

The derivatization reaction with carbonyl compounds is typically carried out in suitable solvents, and the choice of solvent and pH can influence the rate of both the desired derivatization and potential hydrolysis or other side reactions mdpi.comnih.gov. For optimal results, reaction conditions, including the solvent system and pH, should be carefully controlled nih.gov.

Impact on Analyte Properties Post-Derivatization

Derivatization with dansyl hydrazine significantly alters the chemical and physical properties of the target analyte. The most notable impact is the introduction of the highly fluorescent dansyl moiety. This imparts strong fluorescence properties to the derivative, allowing for sensitive detection using fluorescence spectroscopy or fluorescence detectors in chromatography ontosight.aichemimpex.comsciepub.compsu.educhemodex.com. The dansyl group has characteristic excitation and emission wavelengths, typically around 330-340 nm and 510-530 nm, respectively, depending on the solvent environment sciepub.compsu.educhemodex.comcaltagmedsystems.co.uk.

Beyond fluorescence, the addition of the relatively bulky and somewhat hydrophobic dansyl group can influence the chromatographic behavior of the analyte. It can increase retention in reversed-phase HPLC, which is beneficial for the separation of more polar compounds researchgate.netlibretexts.org. The dansyl moiety can also enhance ionization efficiency in mass spectrometry, facilitating the detection and analysis of the derivatized molecules by LC-MS sigmaaldrich.comresearchgate.netcdnsciencepub.commetabolomicsworkbench.org.

Research findings highlight the effectiveness of dansyl hydrazine in improving detection limits. For instance, in the analysis of the sea lamprey pheromone 3-ketopetromyzonol sulfate (B86663) (3kPZS), derivatization with dansyl hydrazine resulted in a significant increase in UV absorbance and visible fluorescence, enabling detection by HPLC with a simple UV detector at concentrations below 100 ppb sciepub.com. Similarly, it has been used to improve the detection of ketosteroids and reducing sugars via fluorimetric methods after chromatographic separation psu.edu.

The impact on analyte properties can be summarized as follows:

PropertyImpact of Dansyl Hydrazine DerivatizationAnalytical Benefit
FluorescenceIntroduced/Significantly enhancedHighly sensitive detection (fluorescence detection) ontosight.aichemimpex.comsciepub.compsu.educhemodex.com
UV AbsorbanceOften enhancedImproved detection (UV detection) sciepub.com
Polarity/HydrophobicityGenerally increased hydrophobicityEnhanced retention in reversed-phase HPLC researchgate.netlibretexts.org
Ionization Efficiency (MS)Often enhancedImproved detection sensitivity in LC-MS sigmaaldrich.comresearchgate.netcdnsciencepub.commetabolomicsworkbench.org
VolatilityGenerally decreasedLess suitable for GC without further modification libretexts.org

Synthesis Pathways for Dansyl Hydrazine Derivatives

The primary method for synthesizing dansyl hydrazine derivatives involves the reaction of dansyl hydrazine with compounds containing carbonyl groups, such as aldehydes and ketones. This reaction is a type of condensation reaction, specifically the formation of a hydrazone ontosight.aisigmaaldrich.comchemimpex.comsigmaaldrich.comlibretexts.orglibretexts.org.

Condensation Reactions with Dansyl Chloride Precursors

While the outline mentions "Condensation Reactions with Dansyl Chloride Precursors," dansyl chloride is typically the precursor for the synthesis of dansyl hydrazine itself, not directly involved in the condensation reaction that forms the derivatives with analytes. Dansyl hydrazine (5-(dimethylamino)naphthalene-1-sulfonohydrazide) is synthesized through the reaction of dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) with hydrazine ontosight.ai.

The derivatization reaction between dansyl hydrazine and a carbonyl-containing analyte (R₁COR₂) is a condensation reaction that forms a dansyl hydrazone (R₁R₂C=NNH-Dansyl) with the elimination of water. This reaction is typically acid-catalyzed to facilitate the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon sciepub.comlibretexts.orglibretexts.org.

The general reaction scheme for the formation of a dansyl hydrazone is:

R₁R₂C=O + H₂NNH-Dansyl --[H⁺]--> R₁R₂C=NNH-Dansyl + H₂O

where R₁ and R₂ can be hydrogen or organic groups. This reaction is widely used for the analysis of aldehydes and ketones in various matrices sigmaaldrich.comchemimpex.comsigmaaldrich.comnih.gov. For example, dansyl hydrazine has been used to derivatize malondialdehyde for LC-MS analysis and airborne carbonyls like acrolein and crotonaldehyde (B89634) sigmaaldrich.comnih.gov. The derivatization is often carried out in acidic conditions and can be performed in solution or on solid supports sciepub.compsu.edumetabolomicsworkbench.orgresearchgate.net.

Studies have explored the optimization of these condensation reactions, including the reaction time, temperature, and the concentration of the derivatizing reagent and catalyst, to achieve efficient and complete derivatization of target carbonyls sciepub.commetabolomicsworkbench.orgnih.gov. The stability of the resulting dansyl hydrazone derivatives is also a crucial factor for reliable analysis nih.gov.

Advanced Analytical Methodologies and Spectroscopic Applications of Dansyl Hydrazine

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique used for identifying and quantifying molecules based on their mass-to-charge ratio. When coupled with separation techniques like liquid chromatography (LC), it becomes an indispensable tool for analyzing complex mixtures. Dansyl hydrazine (B178648) plays a crucial role in enhancing the capabilities of MS and hyphenated techniques for various applications, including metabolomics and pollutant analysis.

Enhanced Ionization Efficiency via Dansylation

One of the primary advantages of using dansyl hydrazine as a derivatization reagent is its ability to enhance the ionization efficiency of target analytes in mass spectrometry, particularly in positive ion mode electrospray ionization (ESI-MS). Dansyl hydrazine contains a basic dimethylamino group which readily acquires a positive charge under acidic conditions. ddtjournal.comsci-hub.se When dansyl hydrazine reacts with an analyte, such as a carboxylic acid or carbonyl compound, it introduces this permanently charged or easily ionizable moiety into the resulting derivative. ddtjournal.comsci-hub.senih.gov This significantly improves the efficiency with which the molecule can be ionized in the ESI source, leading to increased signal intensity and lower detection limits compared to the underivatized compounds. sci-hub.secdnsciencepub.comtandfonline.commetabolomicsworkbench.orgresearchgate.netresearchgate.net

Chemical Isotope Labeling (CIL) for Quantitative Metabolomics

Chemical Isotope Labeling (CIL) coupled with LC-MS is a powerful approach for quantitative metabolomics, enabling accurate relative and absolute quantification of metabolites in complex biological samples. tandfonline.comnih.govcolab.wsacs.org Dansyl hydrazine has been successfully employed as a labeling reagent in CIL strategies, particularly for profiling specific submetabolomes. nih.govcolab.wsacs.orgrsc.orgacs.orgnih.gov The principle involves using isotopically labeled forms of the reagent to label different samples, allowing for precise relative quantification by comparing the peak intensities of the labeled metabolite pairs. nih.govacs.orgacs.org

A key aspect of CIL using dansyl hydrazine is the use of differential isotopic forms, typically 12C- and 13C-labeled dansyl hydrazine. nih.govcolab.wsacs.orgrsc.orgacs.orgnih.govacs.org Individual biological samples are labeled with one isotopic form (e.g., 12C-DnsHz), while a reference sample (such as a pooled sample) is labeled with the other isotopic form (e.g., 13C-DnsHz). nih.govacs.orgacs.org The labeled samples are then mixed, and the mixture is analyzed by LC-MS. nih.govacs.orgacs.org Since the chemically identical but isotopically distinct derivatives coelute during chromatography, the ratio of their peak areas in the mass spectrum provides an accurate measure of the relative abundance of the metabolite in the individual sample compared to the reference. nih.govacs.orgacs.org This approach effectively minimizes variations arising from sample preparation, matrix effects, and instrument fluctuations. tandfonline.com

Dansyl hydrazine labeling is particularly well-suited for profiling the carboxyl submetabolome, which includes metabolites containing carboxylic acid groups. nih.govcolab.wsacs.orgrsc.orgacs.orgacs.orgsemanticscholar.org These molecules play diverse roles in metabolic pathways but can be challenging to analyze comprehensively by conventional LC-MS methods. nih.govacs.org The reaction between dansyl hydrazine and carboxylic acids, often facilitated by a coupling reagent, allows for the efficient labeling of this class of metabolites. acs.org

Studies have demonstrated the effectiveness of dansyl hydrazine labeling for achieving high coverage profiling of the carboxyl submetabolome in complex samples such as human urine. nih.govacs.orgrsc.orgacs.orgacs.org For example, a method using differential 12C- and 13C-dansyl hydrazine reagents enabled the detection of a large number of peak pairs corresponding to labeled metabolites in urine samples. nih.govacs.orgacs.org A labeled-carboxyl-standard library containing numerous endogenous human metabolites has been constructed to facilitate metabolite identification in such studies. nih.govacs.orgrsc.orgacs.org This methodology has been applied to compare the carboxyl submetabolome in different sample groups and for absolute quantification of specific urinary acids. nih.govacs.orgacs.org Dansyl hydrazine has also been used for the simultaneous quantification of free fatty acids and acylcarnitines, both containing carboxylic acid moieties, in plasma samples using LC-triple quadrupole MS. nih.gov

Dansyl hydrazine labeling has also been explored for profiling the carbonyl submetabolome (aldehydes and ketones). tandfonline.commetabolomicsworkbench.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Dansyl hydrazine derivatization is commonly coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. sci-hub.senih.govcdnsciencepub.comtandfonline.commetabolomicsworkbench.orgresearchgate.netnih.govcolab.wsacs.orgrsc.orgacs.orgnih.govacs.orgsigmaaldrich.comsigmaaldrich.comresearchgate.net Beyond enhancing ionization, the introduction of the dansyl group alters the chromatographic behavior of the labeled analytes. The relatively nonpolar nature of the dansyl moiety increases the retention of polar and ionic metabolites on reversed-phase LC columns, allowing for improved separation and resolution that may not be achievable with the underivatized compounds. sci-hub.seacs.org This improved separation, combined with enhanced MS detection, contributes to the high performance of dansyl hydrazine-based LC-MS methods for metabolomic profiling and other analytical applications. tandfonline.commetabolomicsworkbench.orgresearchgate.netnih.govcolab.wsacs.orgacs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Pollutant Profiling

Dansylation, including the use of dansyl hydrazine, has been applied in non-targeted Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for profiling organic pollutants in environmental water samples. cdnsciencepub.comresearchgate.netresearchgate.net This approach addresses the challenges associated with analyzing a wide range of pollutants with varying polarities, ionization efficiencies, and concentrations in a single analysis. cdnsciencepub.comresearchgate.net

Dansyl hydrazine is used to label organic pollutants containing carboxyl groups, while dansyl chloride is typically used for amine- and hydroxyl-containing pollutants. cdnsciencepub.comresearchgate.net This derivatization improves both LC retention and MS ionization of these compounds. cdnsciencepub.comresearchgate.net Studies have shown that dansylation can provide significant labeling coverage for various categories of organic pollutants. cdnsciencepub.comresearchgate.net The combination of dansylation with non-targeted LC-HRMS allows for the tentative annotation and profiling of thousands of compounds in environmental water samples, providing valuable insights into the presence and distribution of organic pollutants. cdnsciencepub.comresearchgate.net

Table 1: Examples of Metabolites and Pollutants Analyzed Using Dansyl Hydrazine Derivatization

Compound ClassSpecific ExamplesAnalytical ApplicationReference
Carboxylic AcidsAmino acids, Short-chain fatty acids, Keto acids, Polycarboxylic acids, Free fatty acids (FFA), Acylcarnitines (AcCar)Carboxyl submetabolome profiling, Quantitative metabolomics, Simultaneous quantification in plasma nih.govnih.govacs.orgrsc.orgacs.org
Carbonyl CompoundsMalondialdehyde, Succinylacetone, Aldehydes, KetonesCarbonyl submetabolome profiling, Determination in plasma/blood spots ddtjournal.comtandfonline.commetabolomicsworkbench.orgresearchgate.netsigmaaldrich.comsigmaaldrich.com
Organic PollutantsCompounds with carboxyl groups (e.g., PFCAs)Non-targeted profiling in environmental water cdnsciencepub.comresearchgate.net

Table 2: Performance Metrics in Dansyl Hydrazine-Based Metabolomics Studies

Sample TypeApplicationNumber of Peak Pairs/Metabolites Detected (Commonly)Positively IdentifiedMatched in LibrariesReference
Human UrineCarboxyl Submetabolome Profiling2266 (in 6 runs)81517 (zero-reaction), 1445 (one-reaction) nih.govacs.orgacs.org
Human PlasmaFFA and AcCar QuantificationNot specified (focus on targeted quantification)25 FFAs, 13 AcCarsN/A nih.gov

Table 3: Tentative Annotations in Environmental Water Samples Using Dansylation-Based LC-HRMS

Water Sample TypeTentative AnnotationsPersistently DetectedReference
Rainwater3889454 cdnsciencepub.comresearchgate.net
Source Water5813454 cdnsciencepub.comresearchgate.net
Disinfected Rainwater6077454 cdnsciencepub.comresearchgate.net
Drinking Water4050454 cdnsciencepub.comresearchgate.net

Mass Spectrometry Imaging (MSI) Applications

Mass Spectrometry Imaging (MSI) is an analytical technique that allows for the generation of compound-specific images from tissue slices, providing spatial information about the distribution of molecules pixel by pixel researchgate.net. Dansyl hydrazine is utilized in MSI, particularly for compounds that are otherwise poorly ionized, by enhancing their detection sensitivity rsc.orgmdpi.com.

Derivatization for Improved Spatial Visualization

Chemical derivatization with dansyl hydrazine is a strategy employed to improve the spatial visualization of certain molecules in MSI. This involves reacting dansyl hydrazine with target analytes that possess carbonyl groups, forming fluorescent dansyl hydrazone derivatives ontosight.aichemodex.com. This derivatization can be performed directly on the tissue slice, for example, by spraying the reagent onto the tissue researchgate.net. The derivatization enhances the ionization efficiency of the analytes, leading to increased signal intensity and improved visualization in MSI experiments rsc.orgmdpi.com. This approach has been applied to the MSI of steroids in various rodent tissues, including adrenal tissue, testis, lung, cartilage, tumor xenografts, and brain researchgate.net.

Analysis of Androgens and Other Sterols

Dansyl hydrazine derivatization is particularly useful for the analysis of androgens and other sterols containing oxo groups by MSI researchgate.netrsc.org. While cholesterol and most oxysterols lack an oxo group and are not suitable for direct derivatization with hydrazine reagents, androgens and other sterols with carbonyl functionalities readily react with dansyl hydrazine researchgate.net. This derivatization enhances the ionization of these steroids, which are often present at low endogenous levels and exhibit poor ionization efficiency in standard mass spectrometry techniques like electrospray ionization (ESI) rsc.orgresearchgate.net. Studies have demonstrated the use of hydrazine-based derivatization reagents, including dansyl hydrazine, in the MSI of androgens in murine tissue sections rsc.org.

Combination with Laser-Induced Post-Ionization (MALDI-2)

The combination of dansyl hydrazine derivatization with Laser-Induced Post-Ionization (MALDI-2) further enhances the sensitivity of MSI for various biomolecules, including sterols researchgate.netrsc.orgnih.gov. MALDI-2 is a technique that utilizes a second laser pulse to increase the ion yield of analytes researchgate.netrsc.org. When applied to dansyl hydrazine-derivatized androgens, MALDI-2 significantly boosts their detection sensitivity compared to conventional MALDI researchgate.netrsc.org. This combined approach has been shown to improve the visualization of androgens in tissue sections, even at physiological concentrations researchgate.net.

Trapped Ion Mobility Spectrometry (TIMS) for Isobaric Separation

Trapped Ion Mobility Spectrometry (TIMS) can be coupled with MSI and dansyl hydrazine derivatization to provide an additional dimension of separation, which is particularly useful for resolving isobaric compounds researchgate.netrsc.org. Isobaric molecules have the same nominal mass but differ in their structure and, consequently, their ion mobility rsc.org. Dansyl hydrazine derivatization of isobaric androgens, such as testosterone (B1683101) and dehydroepiandrosterone (B1670201) (DHEA), followed by MALDI-TIMS-tof mass spectrometry, allows for their separation based on their different collision cross sections (CCS) and ion mobility drift times researchgate.netrsc.orgnih.gov. This enables the identification and spatial distribution analysis of individual isobaric androgen derivatives within tissues rsc.org.

Analyte (Dansyl Hydrazine Derivative) m/z Ion Mobility Signal (1/K₀)
Testosterone ([M + H]⁺) 536.2942 1.296, 1.253
DHEA (M⁺*) 535.2868 1.344
Testosterone ([M + Na]⁺) 558.2750 1.394, 1.353
DHEA ([M + Na]⁺) 558.2750 1.381

*Note: Data extracted from off-tissue mobility assessment by MALDI-TIMS-tof mass spectrometry researchgate.netnih.gov.

Fluorescence Spectroscopy and Spectrofluorimetry

Dansyl hydrazine is a fluorescent reagent, and its derivatives exhibit fluorescence properties that are exploited in fluorescence spectroscopy and spectrofluorimetry ontosight.aichemodex.comsigmaaldrich.com. This makes it suitable for applications such as the analysis of biological molecules ontosight.ai.

Analysis of Biological Molecule Structure and Dynamics

Dansyl hydrazine can be used as a fluorescent probe to study the structure and dynamics of biological molecules, particularly those containing carbonyl groups or primary/secondary amines after appropriate chemical modification ontosight.aichemodex.commdpi.comnih.gov. The fluorescence properties of dansyl hydrazine derivatives are sensitive to their environment, allowing researchers to monitor conformational changes, interactions, and localization of labeled biomolecules chemodex.commdpi.com. For example, dansyl hydrazine can react with the aldehyde groups of sugars, forming fluorescent derivatives that can be analyzed by techniques like thin-layer chromatography and spectrofluorimetry ontosight.ainih.gov. While dansyl chloride is more commonly used for labeling amines in proteins, the dansyl moiety itself, present in dansyl hydrazine derivatives, can enhance detection by UV spectroscopy and mass spectrometry and has potential for studying protein structure and dynamics mdpi.comresearchgate.netosti.gov. Studies involving dansyl-tagged peptides have also explored their interactions with DNA, providing insights into binding preferences and structural arrangements tandfonline.com.

Detection of Fluorophore-Analyte Interactions

Dansyl hydrazine-based fluorophores are utilized to detect interactions with various analytes, often resulting in changes in fluorescence intensity or spectral shifts. For instance, dansyl-based fluorescent sensors have been developed for the detection of mercury ions (Hg²⁺) in water. These sensors can exhibit distinct fluorescence changes upon interaction with Hg²⁺ ions, allowing for their recognition and sensing researchgate.nettandfonline.com. The interaction between the dansyl moiety and Hg²⁺ can involve coordination, leading to changes in the fluorophore's electronic transition and photophysical properties tandfonline.com. This coordination behavior contributes to the high sensitivity and selectivity observed with some dansyl-based sensors for Hg²⁺ tandfonline.com.

Another example involves a probe combining dansyl and rhodamine moieties, linked via a hydrazide group, for Hg²⁺ detection. The presence of Hg²⁺ triggers a reaction, leading to observable color and fluorescence changes researchgate.net. Similarly, a dansyl-rhodamine dyad probe designed for hypochlorite (B82951) signaling utilizes the oxidative cleavage of a sulfonhydrazide linkage upon interaction with hypochlorite, resulting in chromogenic and fluorescent changes acs.org.

Ratiometric Fluorescence Sensing Mechanisms

Ratiometric fluorescence sensing is a technique that utilizes the change in the ratio of fluorescence intensities at two different wavelengths to quantify an analyte. This approach can minimize errors caused by environmental factors or probe concentration. Dansyl hydrazine is incorporated into probes that exhibit ratiometric fluorescence responses upon binding to or reacting with an analyte.

For example, a ratiometric fluorescent response to Hg²⁺ has been observed in a probe composed of a dansyl-rhodamine dyad researchgate.net. This ratiometric response was attributed to fluorescence resonance energy transfer (FRET) between the dansyl donor and the rhodamine acceptor researchgate.net. Another ratiometric probe for hypochlorite signaling, based on a rhodamine-dansyl dyad, achieves ratiometric fluorescence by utilizing the emissions of the two fluorophores, with signaling attributed to the hypochlorite-induced oxidative cleavage of the sulfonhydrazide linkage acs.org. While not specifically mentioning dansyl hydrazine, the concept of ratiometric sensing for hydrazine itself has been explored using other fluorescent probes that show distinct emission changes upon reaction with hydrazine, resulting in a change in the ratio of fluorescence intensities at different wavelengths nih.govifmmi.com.

Electrophoretic Techniques

Dansyl hydrazine finds application in electrophoretic techniques, particularly for the visualization of specific biomolecules separated by gel electrophoresis.

Detection of Glycoproteins via SDS-PAGE Prestaining

Dansyl hydrazine has been employed as a fluorescent prestaining reagent for the detection of glycoproteins separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) nih.govfrontiersin.orgsigmaaldrich.com. This method allows for the imaging of glycoproteins directly after electrophoresis, eliminating the need for time-consuming post-staining steps nih.gov. The prestaining method involves the condensation of dansyl hydrazine with aldehyde functions generated by the periodate (B1199274) oxidation of protein-bound carbohydrates researchgate.net. The resulting hydrazones are then reduced to stable hydrazine derivatives researchgate.net. This technique has demonstrated the ability to selectively detect glycoproteins with a sensitivity comparable to commonly used glycoprotein (B1211001) stains nih.gov. As low as 4-8 ng of glycoproteins like transferrin and α1-acid glycoprotein could be detected using this method nih.gov.

Chromatographic Separations (Non-HPLC/MS Specific)

Dansyl hydrazine is also used as a pre-labeling reagent in various chromatographic techniques to enable fluorescence detection of analytes that lack intrinsic fluorescence.

Thin-Layer Chromatography (TLC) as a Pre-labeling Reagent

In Thin-Layer Chromatography (TLC), dansyl hydrazine is utilized as a fluorimetric reagent for the analysis of compounds, particularly those containing carbonyl groups jkchemical.comtcichemicals.com. It reacts with aldehydes and ketones to form fluorescent hydrazones, which can then be separated and detected on TLC plates jkchemical.comtcichemicals.compsu.edu. This pre-labeling step allows for the sensitive detection of carbonyl compounds that would otherwise be difficult to visualize jkchemical.com. For instance, dansyl hydrazine has been used as a pre-labeling reagent for the thin-layer chromatographic analysis of oxo-steroids, enabling fluorometric scanning detection bioline.org.brbioline.org.br. The linearity of fluorescence detection in this application was reported for quantities ranging from 30 to 1000 ng bioline.org.br.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Dansyl hydrazine94442
Mercury(II) ion (Hg²⁺)23917
Hypochlorite24175
Transferrin6078
α1-acid glycoprotein6131

Data Tables

While specific quantitative data tables directly tied to dansyl hydrazine's performance across all listed applications were not consistently available in the search results in a format suitable for interactive tables, the following provides illustrative data points mentioned:

Table 1: Glycoprotein Detection Sensitivity via SDS-PAGE Prestaining

GlycoproteinDetection Limit (ng)Reference Method (Sensitivity)
Transferrin4-8Pro-Q Emerald 488 (Comparable) nih.gov
α1-acid glycoprotein4-8Pro-Q Emerald 488 (Comparable) nih.gov

Table 2: TLC Detection Linearity for Oxo-steroids (Dansyl Hydrazine Pre-labeling)

AnalyteMethodPre-labeling ReagentDetection MethodLinearity Range (ng)
Oxo-steroidsThin-Layer ChromatographyDansyl hydrazineFluorometric Scanning30-1000

These tables summarize specific findings regarding the sensitivity of dansyl hydrazine-based methods in glycoprotein detection and the linear detection range in TLC applications.

Applications in Biological and Biochemical Research

Protein and Peptide Analysis

Dansyl hydrazine (B178648) and its derivatives, such as dansyl chloride, have applications in the study of proteins and peptides, although the direct use of dansyl hydrazine for protein labeling appears less common than dansyl chloride in some contexts. mdpi.comresearchgate.netnih.gov Dansyl chloride, a related compound, is used to label solvent-accessible lysine (B10760008) residues and N-termini of proteins. mdpi.comeagri.org

Protein Labeling and Quantification

Dansyl compounds, including derivatives used in protein analysis, can be employed for labeling primary and secondary amines in proteins and peptides. chemodex.comcaltagmedsystems.co.uk This labeling enhances detection by techniques such as HPLC and mass spectrometry, facilitating quantification and identification. chemodex.comcaltagmedsystems.co.uk While dansyl hydrazine itself is noted for reacting with carbonyls, related dansyl reagents are used for amine labeling in proteins. ontosight.aichemodex.comcaltagmedsystems.co.uk

Studies on Protein Structure and Interactions

Dansyl labeling can be used to study protein structure and function. chemodex.comcaltagmedsystems.co.uk By attaching a dansyl group to specific sites on a protein, researchers can gain insights into its three-dimensional arrangement and how it interacts with other molecules. chemodex.comcaltagmedsystems.co.uk

Probing Conformational Changes and Protein-Protein Interactions

Dansyl labeling can be employed to monitor conformational changes within a protein and study protein-protein interactions. chemodex.comcaltagmedsystems.co.uk Changes in fluorescence properties upon labeling or interaction can provide information about structural rearrangements. chemodex.comcaltagmedsystems.co.uk For instance, labeling solvent-accessible lysine residues can help identify protein-protein interaction interfaces, as unlabeled lysine residues might be located at the interaction site. mdpi.com This approach, combined with mass spectrometry, can reveal structural changes and dynamics. mdpi.com

Evaluation of Dansylation Impact on Protein Fold and Stability

Studies using related dansyl compounds, like dansyl chloride, have investigated the impact of labeling on protein fold and stability. mdpi.comnih.gov Research on model proteins such as myoglobin (B1173299) and alcohol dehydrogenase indicated that the introduction of several dansyl moieties had a negligible effect on non-covalent interactions and did not significantly alter the native-like conformation or stability of these proteins or their complexes under tested conditions. mdpi.com

An example demonstrating the effect of labeling on protein structure stability is shown in the following table, based on studies with myoglobin labeled with dansyl chloride:

Labeling Time (min)pHObserved Dansyl Labels per MyoglobinStructural Change Observed (Native MS/IMS)
571 (dominant), 0No significant change mdpi.com
1571 (dominant), 3No significant change mdpi.com
3071, 3 (emerging)No significant change mdpi.com
59.51-5 (distribution)No significant change mdpi.com
159.52-5 (increased)No significant change mdpi.com

Note: This data is derived from studies using dansyl chloride, a related compound to dansyl hydrazine, to infer potential impacts of dansylation on protein structure.

Binding Site Studies with Serum Albumins (e.g., HSA, AAG)

Dansyl derivatives are utilized in binding site studies with serum albumins, such as Human Serum Albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG). researchgate.netnih.govtcichemicals.com HSA has primary binding sites for various molecules, including drugs. nih.govtcichemicals.com Dansylated amino acids have been used as specific markers for these drug binding pockets on HSA due to their fluorescence. nih.gov Co-crystal structures of HSA in complex with different dansylated amino acids have provided insights into the structural basis of their site-specificity. nih.gov For instance, specific dansyl-labeled amino acids bind selectively to either drug site 1 or drug site 2 on HSA. nih.gov

Examples of dansylated amino acids used in HSA binding studies include:

Binding to Drug Site 1: dansyl-L-asparagine, dansyl-L-arginine, dansyl-L-glutamate. nih.gov

Binding to Drug Site 2: dansyl-L-norvaline, dansyl-L-phenylalanine, dansyl-L-sarcosine. nih.gov

AAG is another important plasma protein involved in binding various compounds, particularly basic and neutral ligands. researchgate.net Fluorescent protein binding assays using dansyl derivatives have been developed to assess small molecule binding to AAG and HSA. researchgate.net

Carbohydrate and Glycoconjugate Research

Dansyl hydrazine is particularly useful in carbohydrate analysis due to its ability to react with the aldehyde or ketone groups of sugars, forming fluorescent hydrazone derivatives. ontosight.aichemodex.comcaltagmedsystems.co.uksci-hub.se This reaction is a classical method for the chemical identification and analysis of carbohydrates. sci-hub.se

The fluorescent derivatives formed by the reaction of dansyl hydrazine with carbohydrates can be analyzed using techniques such as HPLC and mass spectrometry, allowing for the detection and quantification of carbonyl-containing compounds, including sugars. chemodex.comcaltagmedsystems.co.uksci-hub.se Dansyl hydrazine has been used for labeling neutral monosaccharides for HPLC analysis. sci-hub.se While some studies noted potential instability of conjugates prepared with dansyl hydrazine for certain spectroscopic analyses, its reactivity with carbonyls makes it valuable for derivatization prior to chromatographic and mass spectrometric analysis. sci-hub.secapes.gov.br The applicability of hydrazine derivatives, including potentially dansyl hydrazine, has been demonstrated in the mass spectrometric analysis of glycans, showing improved separation and ionization efficiency. researchgate.net

Application AreaSpecific UseAnalytical Techniques UsedKey Outcome
Carbohydrate Analysis Labeling of neutral monosaccharidesHPLC sci-hub.seIdentification and quantification of sugars chemodex.com
Analysis of Carbonyl Compounds Reaction with aldehydes and ketonesHPLC, Mass Spectrometry chemodex.comcaltagmedsystems.co.ukDetection and quantification chemodex.comcaltagmedsystems.co.uk
Glycan Analysis (via derivatization) Formation of fluorescent hydrazone derivativesMass Spectrometry (e.g., MALDI-MS) researchgate.netImproved separation and ionization efficiency researchgate.net

Derivatization of Aldehyde Groups in Sugars

Dansyl hydrazine reacts with aldehyde and ketone groups present in molecules, including reducing sugars, to form fluorescent hydrazones. ontosight.aiadipogen.comnih.govlibretexts.org This derivatization is a crucial step in the analysis of carbohydrates, enabling their detection and quantification using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection or capillary electrophoresis with laser-induced fluorescence detection. nih.govlibretexts.org The reaction is relatively fast and selective towards aldehydes and ketones. nih.gov While dansyl hydrazine has been widely used for this purpose, other hydrazides with higher absorptivity and fluorescence have also been developed. thermofisher.com

Analysis of Heparan Sulfate-Derived Disaccharides

Dansyl hydrazine is employed as a derivatization agent for the analysis of unsaturated disaccharides derived from heparan sulfate (B86663) (HS). jst.go.jpnih.govresearchgate.net Heparan sulfate plays vital roles in biological processes, and the sensitive and quantitative detection of its derived disaccharides is essential for understanding its function and involvement in diseases. jst.go.jpnih.gov The derivatization with dansyl hydrazine allows for the detection and determination of these disaccharides using HPLC with fluorescence detection. jst.go.jpnih.gov A method has been developed to effectively remove excess unreacted dansyl hydrazine using a MonoSpin NH₂ column, which improves the reproducibility of the analysis. jst.go.jpnih.gov

Glycoprotein Detection

Dansyl hydrazine is utilized for the fluorescent detection of glycoproteins, often after separation techniques like polyacrylamide gel electrophoresis (PAGE). researchgate.netumich.edusigmaaldrich.comnih.gov The method typically involves the oxidation of carbohydrate moieties in glycoproteins with periodate (B1199274) to generate aldehyde groups. thermofisher.comresearchgate.netumich.edu These aldehyde groups then condense with dansyl hydrazine to form fluorescent hydrazones. researchgate.netumich.edu The resulting hydrazones can be reduced to stable hydrazine derivatives using reagents like sodium borohydride (B1222165). researchgate.netumich.edu This staining technique allows for the visualization of fluorescent-labeled glycoproteins under UV light. researchgate.netumich.edu The dansyl hydrazine staining method has demonstrated high sensitivity, capable of detecting low nanogram amounts of carbohydrate bound to proteins. researchgate.netumich.edu It can be used for both post-staining after electrophoresis and as a prestaining method, offering advantages in terms of speed and ease of imaging. nih.gov

Cellular and Metabolic Studies

Dansyl hydrazine also finds applications in cellular and metabolic studies, primarily as a fluorescent probe. biosynth.com

Investigation of Energy Metabolism

Dansyl hydrazine is recognized as a fluorescent probe used in the investigation of energy metabolism. biosynth.comcymitquimica.com While the precise mechanisms can vary depending on the specific application, its fluorescent properties allow researchers to track or detect molecules involved in metabolic pathways. ontosight.aibiosynth.com

Detection of Metabolic Disorders

The ability of dansyl hydrazine to react with specific molecules involved in metabolic processes makes it useful in the detection of metabolic disorders. biosynth.comcymitquimica.com For instance, it can be used in analytical methods to detect and quantify compounds whose levels are altered in metabolic disorders. biosynth.com A method using dansyl hydrazine labeling coupled with liquid chromatography-mass spectrometry (LC-MS) has been developed for the simultaneous quantification of free fatty acids and acylcarnitines in plasma samples, which are key elements of energy metabolism and whose dysregulated levels are associated with metabolic disorders. nih.govresearchgate.net This method offers enhanced sensitivity and allows for the absolute quantification of various fatty acids and acylcarnitines. nih.govresearchgate.net

Fluorescent Labeling of Cellular Components (e.g., K562 Cells)

Dansyl hydrazine can be used for the fluorescent labeling of cellular components. chemimpex.combiosynth.com It reacts with cells, such as K562 cells, particularly when they contain sugars or other biological samples with antimicrobial agents, producing fluorescent signals. biosynth.comcymitquimica.com This fluorescent labeling capability allows for the visualization and study of these cells and their components, which can be valuable in various cellular assays and imaging techniques. chemimpex.comchemimpex.com Furthermore, dansyl hydrazine has been used as a fluorescent labeling reagent for sialic acid in cellular glycoconjugates in fixed tissues, enabling superior resolution compared to other staining methods for cellular carbohydrates. nih.gov

Live Cell Imaging and Drug Delivery Systems

The fluorescent properties of dansyl hydrazine make it useful for cell imaging, which supports studies in cell biology and research related to drug delivery systems chemimpex.com. Fluorescent probes, including those containing hydrazine groups, are employed in live cell imaging to visualize cellular components and processes, which is often relevant in the development and study of drug delivery systems mdpi.comrsc.orgmdpi.com. While dansyl hydrazine itself is primarily used as a labeling agent, its fluorescence allows researchers to track or visualize molecules or structures it is conjugated to within live cells, thereby aiding investigations in these fields chemimpex.commpbio.com.

Biomarker Discovery and Analysis

Dansyl hydrazine is valuable in the discovery and analysis of biomarkers, particularly those containing carbonyl groups, due to its reactivity with these functionalities chemimpex.com. This reactivity allows for the sensitive detection and quantification of specific molecules that serve as indicators of biological states or processes.

Malondialdehyde (MDA) is a significant biomarker of lipid peroxidation and oxidative stress in biological systems nih.govnih.govresearchgate.net. Dansyl hydrazine (DH) is effectively used as a derivatizing reagent for the quantification of MDA in biological samples such as urine and serum nih.govresearchgate.netnih.gov. The reaction between MDA and dansyl hydrazine forms a stable hydrazone derivative, which is amenable to analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) nih.govresearchgate.netnih.gov.

A robust analytical method utilizing dansyl hydrazine derivatization coupled with LC-MS has been developed for the precise measurement of MDA in urine and serum samples nih.govnih.gov. This method has demonstrated good performance characteristics, including relative recoveries between 98% and 103%, accuracies ranging from 92% to 98%, and acceptable precisions with relative standard deviations between 1.8% and 7.3% for inter-day precision and 1.8% and 6.1% for intra-day precision nih.govnih.gov. The quantification ranges for this method were established as 5.63–500 nM (0.405–36.0 ng/mL) for urine analysis and 5.68–341 nM (0.409–24.6 ng/mL) for serum analysis nih.govnih.gov. This approach allows for the reliable measurement of MDA levels, supporting its application in epidemiological investigations and studies of oxidative stress nih.govnih.gov.

Here is a summary of the quantification data for MDA-Dansylhydrazine derivatives:

Sample TypeQuantification Range (nM)Quantification Range (ng/mL)Relative Recovery (%)Accuracy (%)Inter-day Precision (RSD %)Intra-day Precision (RSD %)
Urine5.63–5000.405–36.098–10392–981.8–7.31.8–6.1
Serum5.68–3410.409–24.698–10392–981.8–7.31.8–6.1

Dansyl hydrazine is also employed as a labeling agent for amino acids, facilitating their detection and analysis chemimpex.com. A notable application involves the development of a dansyl hydrazine-dextran conjugate for the selective fluorescent detection of specific amino acids, particularly aspartic acid and glutamic acid nih.govresearchgate.netresearchgate.net. This conjugate demonstrates selective fluorescence quenching in the presence of aspartic acid and glutamic acid compared to other amino acids nih.govresearchgate.net.

The conjugation of dansyl hydrazine to dextran (B179266) enhances its water solubility, which is advantageous for applications in aqueous biological environments nih.gov. The change in fluorescence intensity of the dansyl hydrazine-dextran conjugate exhibits a good linear relationship with the concentration of aspartic acid and glutamic acid within a range of 1 × 10⁻⁴ M to 25 × 10⁻³ M nih.gov. This allows for the sensing of these amino acids in aqueous media researchgate.net. Reported detection limits for this method are 0.47 μM for aspartic acid and 0.64 μM for glutamic acid researchgate.netresearchgate.net.

Here is a summary of the detection limits for aspartic acid and glutamic acid using the dansyl hydrazine-dextran conjugate:

Amino AcidDetection Limit (μM)
Aspartic Acid0.47
Glutamic Acid0.64

Applications in Environmental and Pharmaceutical Analysis

Environmental Monitoring and Pollution Assessment

Environmental monitoring requires sensitive methods to detect and quantify a wide range of pollutants in air, water, and soil. Dansyl hydrazine (B178648) has emerged as a valuable tool in this field, particularly for targeting carbonyl-containing contaminants and other organic pollutants. chemimpex.com

Detection and Quantification of Carbonyl Compounds in Air and Water

Carbonyl compounds, including aldehydes and ketones, are common atmospheric pollutants and can also be present in water sources. researchgate.net These compounds can originate from various sources and may have detrimental environmental and health impacts. Dansyl hydrazine reacts with these carbonyl functionalities through a derivatization reaction, forming stable and fluorescent dansyl hydrazones. caltagmedsystems.co.uksigmaaldrich.commpbio.comnbs-bio.comchemodex.comsigmaaldrich.comtcichemicals.com This reaction forms the basis for sensitive analytical methods.

For instance, a method for determining airborne carbonyl compounds involves drawing air through cartridges impregnated with dansyl hydrazine. epa.govcapes.gov.br The carbonyl compounds in the air react with the dansyl hydrazine on the solid support. epa.gov The resulting dansyl hydrazones are then analyzed, often by HPLC with fluorescence or chemiluminescence detection, allowing for the detection of sub-parts per billion by volume (ppbv) concentrations of compounds like formaldehyde, acetaldehyde, and acetone. epa.gov Research has also focused on optimizing dansyl hydrazine-based methods for measuring unsaturated carbonyls like acrolein and crotonaldehyde (B89634) in the air, achieving high collection efficiencies. capes.gov.br

In water analysis, the derivatization of carbonyl compounds with dansyl hydrazine also enables their detection and quantification using techniques like HPLC-FLD. This approach enhances the sensitivity and selectivity of the analysis, which is crucial for monitoring pollutants present at trace levels in environmental water samples.

Profiling Organic Pollutants in Environmental Water Matrices

Beyond simple carbonyl compounds, dansylation, utilizing reagents like dansyl chloride and dansyl hydrazine, has been applied for the non-targeted profiling of a broader range of organic pollutants in environmental water. researchgate.netcdnsciencepub.comresearchgate.net Dansyl hydrazine is specifically used to label compounds containing carboxyl groups, while dansyl chloride targets amine and hydroxyl groups. researchgate.netcdnsciencepub.com

By derivatizing different functional groups present in organic pollutants, dansylation allows for improved liquid chromatography retention and mass spectrometry ionization, which are critical for comprehensive analysis of complex environmental samples. researchgate.net Studies have shown that dansylation can provide significant labeling coverage for various categories of organic pollutants in water matrices such as rainwater, source water, disinfected rainwater, and drinking water, enabling the tentative identification of thousands of compounds through techniques like high-resolution mass spectrometry. researchgate.netcdnsciencepub.com

Ratiometric Fluorescence Sensing of Contaminants (e.g., Hypochlorite (B82951) Ion)

While the primary reaction of dansyl hydrazine involves carbonyls, the dansyl moiety's fluorescent properties can be leveraged in other sensing mechanisms. Although direct examples of dansyl hydrazine being used for ratiometric fluorescence sensing of contaminants like the hypochlorite ion were not prominently found in the search results, the general principle of ratiometric fluorescence sensing involves a change in the ratio of fluorescence intensities at two different wavelengths upon interaction with an analyte. Dansyl compounds are known to be environmentally sensitive and their fluorescence characteristics can be influenced by their surroundings or reactions. mpbio.com Future research could explore the design of dansyl hydrazine-based probes that undergo a distinct ratiometric fluorescence change upon reaction or interaction with specific environmental contaminants like hypochlorite ion (ClO⁻), which is a common disinfectant and can be an environmental concern. nih.govwikipedia.org

Pharmaceutical Analysis and Drug Development

In the pharmaceutical field, accurate and sensitive analytical methods are essential for drug discovery, development, quality control, and pharmacokinetic studies. Dansyl hydrazine is a valuable reagent for introducing a fluorescent tag into non-fluorescent or weakly fluorescent drug compounds, facilitating their detection and analysis. nih.gov

Fluorescent Labeling of Non-Fluorescent Pharmaceuticals

Many pharmaceutical compounds lack intrinsic fluorescence, making their detection at low concentrations challenging using fluorescence-based analytical techniques. Dansyl hydrazine can react with functional groups present in these molecules, particularly carbonyl groups, to create fluorescent derivatives. nbs-bio.comchemodex.comnih.gov This derivatization allows for sensitive detection using fluorescence detectors coupled with separation techniques like HPLC. nih.govencyclopedia.pubmdpi.com

This labeling strategy is particularly useful for analyzing pharmaceuticals in complex biological matrices such as plasma and urine, where sensitivity and selectivity are paramount. By converting non-fluorescent drugs into fluorescent dansyl hydrazones, researchers can significantly lower detection limits and improve the accuracy of quantification.

Detection of Carbonyl Functions in Drug Compounds

Many drug molecules contain carbonyl functionalities (aldehydes or ketones) as part of their structure. Dansyl hydrazine's specific reactivity with these groups makes it an excellent reagent for their detection and analysis within drug compounds and formulations. caltagmedsystems.co.uknbs-bio.comchemodex.comnih.gov

This application is important in various stages of drug development and analysis, including:

Impurity Profiling: Detecting and quantifying carbonyl-containing impurities that may arise during synthesis or storage of drug substances.

Stability Studies: Monitoring the degradation of drug compounds that may involve the formation or reaction of carbonyl groups.

Bioanalysis: Quantifying drug levels in biological samples (e.g., plasma, urine) by derivatizing the drug or its metabolites containing carbonyl functions. encyclopedia.pubmdpi.com

For example, dansyl hydrazine has been successfully used to derivatize and quantify neurosteroids like alfaxalone (B1662665) and pregnanolone (B1679072), which contain carbonyl groups, in plasma samples for pharmacokinetic studies using HPLC-FLD. encyclopedia.pubmdpi.com Similarly, corticosteroids in human plasma and urine have been derivatized with dansyl hydrazine for quantification by HPLC-FLD. mdpi.com This highlights the utility of dansyl hydrazine in facilitating the analysis of pharmaceutical compounds with carbonyl functions in biological matrices.

Analysis of Neuroactive Steroids

Neuroactive steroids are a class of steroids that rapidly influence neuronal excitability by interacting with ligand-gated ion channels and other cell surface receptors wikipedia.org. Accurate and sensitive methods are crucial for their quantification in biological matrices to understand their physiological roles and therapeutic potential researchgate.netmdpi.commdpi.com. Dansyl hydrazine has been successfully employed as a fluorescent label for the analysis of neuroactive steroids that contain carbonyl functionalities researchgate.netmdpi.comnih.govencyclopedia.pubnih.gov.

The derivatization reaction between dansyl hydrazine and the carbonyl group of neuroactive steroids forms a stable hydrazone, which is highly fluorescent tcichemicals.comchemodex.com. This property allows for sensitive detection using HPLC-FLD researchgate.netmdpi.comnih.govencyclopedia.pub. For instance, a method was developed for the quantification of alphaxalone and pregnanolone, two neuroactive steroids, in rat plasma using dansyl hydrazine derivatization followed by isocratic reversed-phase HPLC with fluorescence detection researchgate.netnih.gov. The method involved protein precipitation, alkaline derivatization with dansyl hydrazine, and extraction before HPLC analysis researchgate.netnih.gov.

Research findings have demonstrated the effectiveness of dansyl hydrazine in enhancing the detection limits of neuroactive steroids. In one study, the limit of detection for alphaxalone and pregnanolone in 50 µL plasma samples was reported as 10 ng/mL (signal-to-noise ratio=3) using this method researchgate.netnih.govencyclopedia.pub. The method exhibited good linearity over a concentration range of 0.010-10 µg/mL, with intra- and inter-assay coefficients of variation below 17% researchgate.netnih.gov.

Different catalytic approaches have been investigated to optimize the dansylation of carbonyl-containing neuroactive steroids. Trifluoromethanesulfonic acid (TFMSA) has shown superiority as a catalyst, leading to faster reaction kinetics compared to other catalysts researchgate.net. The use of a polymeric catalyst like Nafion coated with dansyl hydrazine has also been explored, enabling simultaneous solid phase enrichment and enhanced derivatization at room temperature within ten minutes, with low sensitivity to water in the reaction mixture researchgate.net. This approach has been applied to the quantification of progesterone (B1679170) and 3α-hydroxy-5β-pregnan-20-one in human serum and plasma researchgate.net.

The derivatization conditions, such as solvent and reaction time, can influence the yield of the dansylation reaction. Studies have indicated that methanol (B129727) is a preferred solvent, and the reaction mixture should ideally contain no water for optimal yields researchgate.net. A reaction time of approximately 25 minutes has been found to yield the highest results researchgate.net.

Neuroactive Steroid Matrix Derivatization Reagent Detection Method Limit of Detection
Alphaxalone, Pregnanolone Rat plasma Dansyl hydrazine HPLC-FLD 10 ng/mL (in 50 µL plasma) researchgate.netnih.govencyclopedia.pub
Progesterone, 3α-hydroxy-5β-pregnan-20-one Human serum/plasma Dansyl hydrazine (with Nafion catalyst) LC-FLD/Chemiluminescence researchgate.net Not specified in snippets

Monitoring of Amine Impurities in Pharmaceuticals

Amine impurities can be present in pharmaceutical formulations and active pharmaceutical ingredients (APIs), often arising as degradation products or from the synthesis process mdpi.com. Monitoring and quantifying these impurities are critical for ensuring the quality, safety, and efficacy of pharmaceutical products wdh.ac.idresearchgate.net. While dansyl chloride is more commonly reported for derivatizing primary and secondary amines researchgate.netnih.gov, dansyl hydrazine's reactivity with carbonyl groups can be indirectly relevant in the context of amine impurities if they can be converted to carbonyl compounds or if the analytical method involves steps where carbonyls are present.

However, the provided search results primarily highlight the use of dansyl chloride for amine derivatization in pharmaceutical analysis mdpi.comresearchgate.netnih.gov. Dansyl chloride reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to form fluorescent derivatives detectable by HPLC-FLD researchgate.netnih.gov. Methods using dansyl chloride have been developed for the determination of various amines, including biogenic amines and low-molecular-mass aliphatic amines, in different matrices, including those relevant to pharmaceuticals researchgate.net.

For example, dansyl chloride has been used for the sensitive fluorescence detection of certain nitrosamines after precolumn derivatization and HPLC mdpi.com. It has also been applied to the analysis of dimethylamine (B145610) (DMA) and diethylamine (B46881) (DEA) in pharmaceutical products, although another reagent, NBD-Cl, showed higher chromatographic signals in a recent study focusing on these specific secondary amines mdpi.com.

While the direct application of dansyl hydrazine for monitoring amine impurities in pharmaceuticals is not as extensively documented in the provided snippets as that of dansyl chloride, its reactivity with carbonyls suggests potential applications in indirect methods where amine impurities might be oxidized or otherwise converted into carbonyl-containing species prior to derivatization with dansyl hydrazine. However, the provided information does not detail such specific applications of dansyl hydrazine in this context. The focus in the search results regarding amine impurities is predominantly on derivatization using dansyl chloride or other reagents like NBD-Cl. mdpi.comresearchgate.netnih.gov

Impurity Type Relevant Functional Group Common Derivatization Reagent Detection Method
Amine impurities Primary/Secondary Amines Dansyl chloride researchgate.netnih.gov HPLC-FLD researchgate.net
Dimethylamine (DMA) Secondary Amine Dansyl chloride, NBD-Cl mdpi.com HPLC-FLD mdpi.com
Diethylamine (DEA) Secondary Amine Dansyl chloride, NBD-Cl mdpi.com HPLC-FLD mdpi.com

Computational and Theoretical Investigations of Dansyl Hydrazine and Its Derivatives

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical method used to calculate the electronic structure of molecules. It allows for the prediction of various molecular properties based on the electron density distribution.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are frequently used to determine the most stable, minimum-energy molecular geometries of dansyl hydrazine (B178648) and its derivatives scienceacademique.comkbhgroup.in. This involves optimizing the positions of atoms to find the lowest energy conformation. Once the optimized geometry is obtained, DFT can provide detailed information about the electronic structure, including bond lengths, bond angles, and dihedral angles scienceacademique.comkbhgroup.in. Analysis of the electronic structure also involves examining molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The distribution and energy levels of HOMO and LUMO are crucial for understanding a molecule's reactivity and electronic transitions kbhgroup.inhep.com.cn.

Understanding Sensing Mechanisms and Probe-Analyte Interactions

DFT studies are vital in elucidating the sensing mechanisms of dansyl hydrazine-based chemosensors. By calculating the electronic structure and energy changes upon interaction with an analyte (e.g., metal ions or anions), DFT can help explain the observed spectroscopic changes, such as fluorescence enhancement or quenching hep.com.cnresearchgate.netacs.orgbohrium.com. These calculations can provide insights into the nature of the interaction, whether it involves coordination, hydrogen bonding, or other types of interactions researchgate.netrsc.org. For instance, DFT calculations have been used to support proposed sensing mechanisms involving chelation-enhanced fluorescence (CHEF) or intramolecular charge transfer (ICT) processes in dansyl hydrazine Schiff base sensors for metal ions like Zn²⁺ and Cu²⁺ researchgate.netacs.org.

Electrostatic Potential Surface and Charge Calculations

The electrostatic potential surface (ESP) is a valuable tool derived from DFT calculations that visualizes the charge distribution on the molecular surface researchgate.net. ESP maps can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are indicative of potential sites for chemical reactions or interactions researchgate.net. Calculating atomic charges, such as Mulliken charges, also provides quantitative information about the charge distribution within the molecule kbhgroup.in. These calculations help in understanding how a molecule will interact with other charged or polar species and can support the rational design of new sensors or probes researchgate.net.

Complexation Mode Elucidation (e.g., with Metal Ions)

DFT calculations are frequently employed to investigate the complexation modes of dansyl hydrazine derivatives with metal ions. By optimizing the geometries of the free ligand and its metal complexes, researchers can determine the preferred binding sites and the resulting structural changes upon complexation researchgate.netacs.orgmdpi.com. DFT can help confirm the stoichiometry of the complex and provide information about the coordination environment around the metal ion researchgate.netacs.org. These studies are essential for understanding the selectivity and sensitivity of dansyl-based sensors for specific metal ions acs.orgresearchgate.net. For example, DFT calculations have been used to demonstrate the plausible complexation mode between dansyl hydrazine Schiff bases and metal ions like Zn²⁺ and Cu²⁺, showing how the ligand coordinates to the metal center researchgate.netacs.org.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT that is used to study excited states and predict electronic transitions and spectroscopic properties, particularly UV-Vis absorption and fluorescence spectra.

Prediction of Electronic Transitions and Absorption Spectra

TD-DFT calculations are widely used to predict the electronic transitions and corresponding absorption spectra of dansyl hydrazine and its derivatives kbhgroup.indntb.gov.uamdpi.comscispace.com. By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can simulate the UV-Vis absorption spectrum and help assign experimental absorption bands to specific electronic transitions kbhgroup.inacs.orgmdpi.com. These calculations can reveal the nature of the transitions, such as π→π* or n→π*, and how they are affected by structural modifications or interactions with analytes mdpi.com. TD-DFT studies are crucial for understanding the photophysical properties of dansyl-based fluorophores and for designing probes with desired spectroscopic characteristics mdpi.comrsc.org. For instance, TD-DFT has been used to calculate the absorption energies and transitions of dansyl derivatives, correlating theoretical predictions with experimental UV-Vis spectra kbhgroup.inacs.org.

Computational MethodProperty StudiedKey Findings (Examples from Derivatives)Source(s)
DFTGeometry OptimizationDetermination of minimum-energy structures, bond lengths, bond angles. scienceacademique.comkbhgroup.in
DFTElectronic Structure (HOMO-LUMO)Analysis of orbital distribution and energy levels to understand reactivity and electronic transitions. kbhgroup.inhep.com.cn
DFTSensing Mechanism ElucidationSupport for CHEF, ICT, and hydrogen bonding mechanisms in sensors. researchgate.netacs.orgrsc.org
DFTElectrostatic Potential Surface & Charge AnalysisIdentification of reactive sites and charge distribution. kbhgroup.inresearchgate.net
DFTMetal Complexation ModeElucidation of binding sites and stoichiometry in metal complexes. researchgate.netacs.org
TD-DFTElectronic Transitions & Absorption SpectraPrediction of absorption wavelengths and assignment of electronic transitions (e.g., π→π, n→π). kbhgroup.inacs.orgmdpi.com

Elucidation of Fluorescence Properties

Computational studies, particularly TD-DFT calculations, are employed to understand the fluorescence properties of dansyl hydrazine and its derivatives. These calculations can help to determine the electronic transitions responsible for absorption and emission, as well as predict fluorescence quantum efficiencies. researchgate.net For instance, studies on Schiff base ligands derived from dansyl hydrazine have utilized TD-DFT calculations to complement experimental UV-Vis absorption and fluorescence emission spectroscopy, providing a more complete picture of their optical behavior. researchgate.net The inclusion of electron-donating and electron-withdrawing groups in such derivatives can influence their absorption and emission spectra and affect fluorescence quantum yields. researchgate.net Theoretical calculations can also affirm the mechanisms behind fluorescence sensing, such as excited-state intramolecular proton transfer and intramolecular charge transfer. researchgate.net

Experimental spectral data for dansyl hydrazine show excitation wavelengths around 340 nm and emission wavelengths around 525 nm in ethanol, with slight variations depending on the solvent, such as 336 nm excitation and 534 nm emission in methanol (B129727). caltagmedsystems.co.uk These experimental observations can be correlated with theoretical predictions to validate computational models.

Here is a table summarizing typical spectral data for Dansyl Hydrazine:

SolventExcitation Wavelength (λex)Emission Wavelength (λem)
Ethanol340 nm525 nm
Methanol336 nm534 nm

Molecular Docking Simulations

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding pose) of a ligand when it is bound to a protein or other biological macromolecule. These simulations help to understand the binding interactions and estimate the binding affinity. scienceacademique.com For dansyl hydrazine and its derivatives, molecular docking is employed to investigate their interactions with various biological targets. mdpi.comresearchgate.net

Investigating Binding Interactions with Biological Macromolecules

Molecular docking simulations are crucial for investigating how dansyl hydrazine and its derivatives interact with biological macromolecules such as proteins. These studies can predict how a dansyl compound fits into a protein's binding pocket and the types of interactions involved, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. psu.eduplos.org For example, molecular docking has been used to study the binding of dansyl derivatives to human serum albumin (HSA) to determine their affinity for specific binding sites. mdpi.com Studies have shown that certain dansyl derivatives can bind to drug binding sites on HSA, with varying affinities depending on the specific structure of the derivative. mdpi.com

Molecular docking can also be used in the design of new compounds with improved binding properties. By predicting the binding mode of a molecule like dansyl hydrazine to a target enzyme, researchers can design derivatives with modifications that are predicted to enhance the interaction and potentially improve inhibitory activity. psu.edu

Characterization of Ligand-Protein Binding Sites

Characterizing ligand-protein binding sites through molecular docking involves identifying the key amino acid residues in the protein that interact with the ligand and understanding the nature of these interactions. plos.org Molecular docking simulations can provide detailed information about the distances and angles between atoms in the ligand and the protein, allowing for the identification of specific hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the complex. psu.edumdpi.com

Studies analyzing protein-ligand binding sites on a larger scale have shown that certain residues, such as aspartate, histidine, and arginine, are frequently found in binding pockets and contribute significantly to interactions, particularly through charged interactions. mdpi.com While these general trends exist, the specific residues involved in binding dansyl hydrazine or its derivatives will depend on the particular biological macromolecule. Molecular docking studies provide a way to identify these specific interactions for a given system. psu.edunih.gov

For instance, molecular docking studies investigating the interaction of dansyl derivatives with enzymes like thymidylate synthase have predicted specific binding modes and identified residues within the enzyme pocket that interact with the dansyl scaffold. psu.edu This information is valuable for understanding the basis of binding affinity and for guiding the design of more potent inhibitors. psu.edu

Emerging Research Areas and Future Directions

Development of Novel Fluorescent Probes and Chemosensors

The fluorescent properties of the dansyl moiety are being exploited to design sophisticated probes and chemosensors for a variety of analytes. These efforts are paving the way for new detection systems with applications in environmental monitoring and biological imaging.

Multianalyte Sensing Platforms

While much of the current research on dansyl-based sensors focuses on the detection of single analytes like hydrazine (B178648), there is a growing interest in developing multianalyte sensing platforms. The concept involves creating arrays or cocktails of sensors where each sensor, or a pattern of sensor responses, is specific to a different analyte. Although specific examples using dansyl hydrazine in multianalyte platforms are still emerging, the principle has been demonstrated with other fluorophores. For instance, dansyl-tagged copolymers have been synthesized for the sensitive detection of various nitroaromatic explosives. nih.gov The fluorescence of such polymers is quenched to different degrees by different nitroaromatic compounds, allowing for their differentiation. nih.gov This principle could be adapted using dansyl hydrazine to create platforms capable of simultaneously detecting and quantifying a range of carbonyl-containing compounds in a single sample, which would be invaluable for complex mixture analysis in environmental and biological samples.

Design of Rewritable Fluorescent Systems and Sensing Thin Films

A significant advancement in sensor technology is the development of reusable and rewritable systems. Research has demonstrated the fabrication of reusable solid-state fluorescence assays for hydrazine sensing using fluorophores with aldehyde functionalities integrated into thin films. sci-hub.st These systems exhibit a "turn-off" fluorescence response upon reaction with hydrazine and can be regenerated, or have their fluorescence "turned-on" again, by treatment with an acid. sci-hub.st This reversible process allows the sensor to be used multiple times. sci-hub.st

Dansyl-based probes have been identified as suitable candidates for such thin-film applications. sci-hub.st For example, silica (B1680970) gel plates coated with dansyl phthalimide (B116566) can act as a visual and fluorimetric probe for hydrazine vapor. nih.gov The development of dansyl hydrazine-based thin films could lead to cost-effective and field-deployable sensors for monitoring carbonyl compounds in the atmosphere or in solution. The ability to regenerate the sensor would significantly reduce waste and operational costs.

Advancements in Mass Spectrometry Imaging (MSI)

Dansyl hydrazine is proving to be a valuable derivatization agent in mass spectrometry imaging (MSI), a technique that visualizes the spatial distribution of molecules within a sample. By tagging analytes with dansyl hydrazine, researchers can overcome some of the inherent limitations of MSI, such as low sensitivity for certain classes of molecules.

Enhancing Sensitivity and Spatial Resolution in Complex Biological Samples

A major challenge in MSI is achieving high sensitivity and spatial resolution, especially for low-abundance molecules in complex biological tissues. nih.govchromatographyonline.com Chemical derivatization with reagents that improve ionization efficiency is a key strategy to address this. nih.gov Hydrazine-based reagents have been successfully used to derivatize carbonyl-containing compounds, such as glucocorticoids in lung tissue, significantly improving their detection by MALDI-MSI. nih.govshu.ac.uk These reagents can also act as a matrix, simplifying sample preparation. nih.gov

Dansyl hydrazine, by introducing a readily ionizable group, can significantly enhance the signal intensity of target analytes like fatty acids and steroids. nih.gov This enhancement in sensitivity is crucial as it allows for the use of smaller laser spot sizes during MSI analysis, which in turn leads to higher spatial resolution. nih.gov This enables the visualization of molecular distributions at a near-cellular level, providing more detailed insights into biological processes. nih.gov The use of on-tissue derivatization with dansyl hydrazine can thus enable more precise mapping of metabolites and drugs in tissue sections, advancing our understanding of disease pathology and drug disposition. mdpi.com

Isomer Separation and Identification using Ion Mobility Spectrometry

The separation of isomers—molecules with the same mass but different structures—is a significant challenge in analytical chemistry. Ion mobility spectrometry (IMS), often coupled with mass spectrometry, separates ions based on their size and shape, providing an additional dimension of separation. Derivatization with dansyl hydrazine has been shown to be effective in enhancing the separation of steroid isomers by trapped ion mobility spectrometry-mass spectrometry (TIMS-MS). The derivatization alters the shape and size of the steroid molecules, leading to differences in their drift times through the IMS cell, allowing for their distinct identification. This approach has been successfully used to differentiate between isobaric androgens, demonstrating the potential of dansyl hydrazine derivatization for isomer-specific identification in complex samples.

Expansion of Metabolomic and Submetabolomic Profiling

Metabolomics, the comprehensive study of small molecules in a biological system, relies heavily on sensitive and robust analytical techniques. Dansyl hydrazine-based derivatization is expanding the coverage of the metabolome by enabling the analysis of specific classes of metabolites, known as submetabolomes.

This chemical isotope labeling strategy significantly improves the separation and ionization of these metabolites in liquid chromatography-mass spectrometry (LC-MS). acs.orgnih.govfigshare.com By using ¹²C- and ¹³C-labeled dansyl hydrazine reagents, researchers can achieve accurate relative quantification of individual metabolites between different samples. acs.orgnih.govfigshare.com This method has been applied to the comprehensive profiling of the carboxylic acid submetabolome in human urine, where over 2,000 metabolites were detected. acs.orgnih.govfigshare.com A labeled-carboxyl-standard library containing nearly 200 endogenous human metabolites has been created to aid in metabolite identification. acs.orgfigshare.com

Similarly, dansyl hydrazine is used for the targeted profiling of the carbonyl submetabolome in cellular extracts. metabolomicsworkbench.org The chemoselective reaction of dansyl hydrazine with carbonyl groups improves their ionization efficiency for LC-MS analysis. metabolomicsworkbench.org Furthermore, a parallel labeling strategy using d₀/d₆-dansyl hydrazine has been developed for the characterization and quantification of fatty acids in plasma. nih.gov This approach not only improves sensitivity but also introduces characteristic product ions that aid in the identification of unknown fatty acid species. nih.gov These targeted metabolomic and submetabolomic approaches are powerful tools for discovering potential disease biomarkers and investigating metabolic pathways. nih.govnih.gov

Application in Epidemiological Studies

The utility of Dansyl hydrazine as a derivatizing agent for small molecules makes it a powerful tool for epidemiological research, where the measurement of biomarkers in large populations is crucial for understanding disease prevalence, incidence, and risk factors. Its ability to enhance the sensitivity of detection in techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable for analyzing biological samples.

One significant application is in the quantification of biomarkers for oxidative stress, such as malondialdehyde (MDA). nih.gov Oxidative stress is implicated in a wide range of chronic diseases, making the accurate measurement of its biomarkers essential for large-scale health studies. A robust analytical method has been developed for the quantification of MDA in human urine and serum samples using Dansyl hydrazine as a derivatizing reagent. nih.gov In this method, Dansyl hydrazine reacts with MDA to form a stable, fluorescent derivative that can be easily detected and quantified by LC-MS. nih.govresearcher.life The high sensitivity and reliability of this method make it suitable for processing the large number of samples typical in epidemiological investigations. nih.gov The results from such studies can help establish links between oxidative stress levels and the risk of developing various diseases.

The table below summarizes the performance of an LC-MS method using Dansyl hydrazine for MDA quantification, demonstrating its suitability for epidemiological research. nih.gov

ParameterUrine AnalysisSerum Analysis
Limit of Quantification (LOQ) 5.63 nM (0.405 ng/mL)5.68 nM (0.409 ng/mL)
Quantification Range 5.63-500 nM5.68-341 nM
Relative Recoveries 98-103%98-103%
Accuracy 92-98%92-98%
Inter-day Precision (RSD) 1.8-7.3%1.8-7.3%
Intra-day Precision (RSD) 1.8-6.1%1.8-6.1%

Furthermore, Dansyl hydrazine is being applied in the field of metabolomics for comprehensive profiling of specific classes of metabolites. For instance, it has been used in an isotope labeling LC-MS method for in-depth analysis of the carboxylic acid submetabolome in human urine. nih.gov By comparing the metabolomic profiles of different population groups, such as males and females, researchers can identify metabolic differences that may be linked to disease susceptibility or progression. nih.gov This approach holds great promise for discovering new biomarkers and gaining insights into the metabolic basis of diseases on a population-wide scale.

Another area of application is in neuroepidemiology. Dansyl hydrazine has been used as a selective fluorescent stain for polysaccharide bodies, such as those found in neurodegenerative conditions like Alzheimer's disease and Lafora's disease. nih.gov Its ability to sensitively and specifically stain these structures in human brain tissue allows for detailed histopathological analysis. nih.gov In an epidemiological context, this staining technique could be used to analyze large collections of brain tissue samples to investigate the prevalence and distribution of these pathological features and their association with demographic and clinical data.

Integration with Artificial Intelligence and Machine Learning for Data Annotation

Automated Peak Detection and Identification: In LC-MS-based metabolomic studies, ML algorithms can be trained to automatically detect, deconvolve, and identify the peaks corresponding to Dansyl-labeled metabolites from complex chromatograms. spectroscopyonline.com This would dramatically accelerate the data analysis workflow and improve the consistency of metabolite identification across thousands of samples.

Image Analysis and Annotation: In the context of histopathology where Dansyl hydrazine is used as a fluorescent stain, AI-powered image analysis tools could be developed. nih.gov A deep learning model, for example, could be trained on images of stained brain tissue to automatically identify, segment, and quantify polysaccharide bodies. This automated annotation would enable high-throughput analysis of tissue microarrays, making it feasible to conduct large-scale neuropathological studies that were previously intractable. nih.gov

Pattern Recognition and Biomarker Discovery: Once the data is annotated, either from chromatographic profiles or images, ML models can be employed to identify subtle patterns that correlate with specific disease states, exposures, or outcomes. azolifesciences.com In epidemiological studies, this could lead to the discovery of novel biomarker signatures from the complex datasets generated by Dansyl hydrazine-based methods. These models can handle the high-dimensional nature of metabolomic data and identify complex interactions that may be missed by traditional statistical methods. nih.gov

The process involves using expertly annotated datasets to train an AI model. transperfect.com For instance, a set of LC-MS chromatograms or tissue images would be manually annotated by experts to label the features of interest (e.g., specific metabolite peaks or stained cellular structures). This labeled data is then used to train a machine learning model, which learns to recognize and annotate these features in new, unseen data automatically. nih.gov This "human-in-the-loop" approach can significantly reduce the manual workload while improving the quality and consistency of data annotation. nih.gov

The future integration of AI and ML with analytical methods using Dansyl hydrazine promises to unlock the full potential of the large-scale datasets generated in epidemiological and clinical research, accelerating the pace of discovery in understanding human health and disease.

Q & A

Basic: How is dansyl hydrazine utilized for detecting N-acetylated or N-formylated proteins in proteomics?

Methodological Answer:
Dansyl hydrazine reacts with carbonyl groups generated from N-acetylated/N-formylated proteins via acyl transfer. After protein treatment with periodate (to oxidize specific residues), dansyl hydrazine forms fluorescent hydrazones with the resulting aldehydes. The conjugates are separated chromatographically (e.g., HPLC or TLC) and quantified via fluorescence detection (ex: 340 nm, em: 520 nm). Critical steps include optimizing reaction pH (acidic conditions enhance hydrazone formation) and minimizing interference from glycoprotein oxidation .

Basic: What is the role of dansyl hydrazine in N-terminal protein sequencing?

Methodological Answer:
Dansyl hydrazine is used in the dansyl method for N-terminal analysis. Proteins with N-terminal serine or threonine are periodate-oxidized to generate aldehydes, which react with dansyl hydrazine to form fluorescent adducts. After enzymatic digestion, the labeled N-terminal fragment is isolated and identified via fluorescence microscopy or HPLC. Limitations include specificity to serine/threonine termini and potential interference from glycoprotein carbohydrate oxidation .

Advanced: How can researchers address low sensitivity in dansyl hydrazine-based assays for acylated proteins?

Methodological Answer:
Sensitivity limitations arise from dansyl hydrazine’s moderate molar absorptivity (ε ~4,000 M⁻¹cm⁻¹). To improve detection:

  • Replace dansyl hydrazine with 7-diethylaminocoumarin hydrazide (ε >30,000 M⁻¹cm⁻¹) or pyrene hydrazides (higher quantum yield).
  • Use trifluoroacetic acid (TFA) as a catalyst to enhance derivatization efficiency.
  • Optimize chromatographic conditions (e.g., reverse-phase C18 columns) to reduce background noise .

Advanced: What experimental strategies mitigate aggregation issues in LPS-dansyl hydrazine conjugation?

Methodological Answer:
Lipopolysaccharide (LPS) aggregation reduces conjugation efficiency. Strategies include:

  • Surfactant pretreatment : Use Triton X-100 (below CMC) to disperse LPS micelles, improving hydrazine accessibility.
  • Controlled activation : Activate LPS with CDAP (1-cyano-4-dimethylaminopyridinium tetrafluoroborate) before dansyl hydrazine reaction to target hydroxyl groups.
  • Post-conjugation purification : Size-exclusion chromatography removes unreacted dansyl hydrazine and surfactant residues. Optimal ratios yield ~330 nmol dansyl/mg LPS .

Advanced: How does dansyl hydrazine derivatization enhance steroid quantification in HPLC?

Methodological Answer:
Dansyl hydrazine reacts with ketosteroids (e.g., androstenone derivatives) to form fluorescent dansyl hydrazones. Key steps:

Derivatization : Mix steroids with dansyl hydrazine (10 mM in methanol) and TFA (0.1% v/v in ethanol) for 16 hours.

Quenching : Add acetone to terminate the reaction.

Detection : Use HPLC-FLD with a C18 column (150 × 4.6 mm, 5 µm); LOD ≈25 ng/mL. This method bypasses MS limitations for non-ionizable steroids .

Basic: Why is dansyl hydrazine used in carbohydrate analysis of glycoproteins?

Methodological Answer:
Periodate oxidation of glycoprotein carbohydrates generates aldehydes, which react with dansyl hydrazine to form fluorescent tags. This enables:

  • Localization : Fluorescence microscopy visualizes glycosylation sites.
  • Quantification : HPLC separates labeled glycans, with detection at 254 nm.
    Caveat : Over-oxidation of protein backbones (e.g., N-terminal serine) may cause false positives .

Advanced: How does Thr-Val-Thr dansyl hydrazide bind AT-rich DNA regions, and what applications exist?

Methodological Answer:
The tripeptide Thr-Val-Thr dansyl hydrazide binds AT pairs via minor groove interactions, confirmed by fluorescence quenching and CD spectroscopy. Applications:

  • DNA-protein interaction studies : Competes with proteins for AT-rich binding sites.
  • Fluorescent probes : Track DNA conformational changes in real-time.
    Optimization : Adjust buffer ionic strength (e.g., 50 mM NaCl) to enhance binding specificity .

Advanced: What contradictions exist in hydrazine-based reagent selection for carbonyl detection?

Methodological Analysis:

  • Dansyl hydrazine is UV-excitable but less sensitive than coumarin/pyrene derivatives.
  • Lucifer Yellow CH offers visible-range fluorescence but is membrane-impermeant, limiting intracellular use.
    Resolution : Prioritize coumarin hydrazides for high-sensitivity assays and Lucifer Yellow for extracellular glycoprotein studies .

Basic: What safety protocols are critical when handling dansyl hydrazine?

Methodological Guidance:

  • Ventilation : Use fume hoods due to potential hydrazine vapor release.
  • PPE : Nitrile gloves and lab coats to prevent dermal exposure.
  • Waste disposal : Neutralize with hypochlorite before disposal.
    Reference : Follow NIH guidelines for hydrazine derivatives .

Advanced: How does dansyl hydrazine derivatization aid in cellulase activity assays?

Methodological Answer:
Cellulase cleavage products (e.g., cellobiose) lack chromophores. Dansyl hydrazine derivatizes reducing ends to form fluorescent hydrazones detectable at 254 nm. Protocol:

Incubate enzyme with substrate (e.g., cellopentaose).

Derivatize products with dansyl hydrazine (pH 4.5, 60°C, 1 hr).

Analyze via HPLC with fluorescence detection.
Key metric : Quantify glucose/cellobiose ratios to infer enzyme mechanism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.